Ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
Description
Ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a pyrrolo[1,2-c]pyrimidine derivative characterized by dual 4-chlorophenyl substituents at positions 3 and 7 of the heterocyclic core. Its structure combines electron-withdrawing chlorine atoms and a carboxylate ester group, which influence its physicochemical properties and reactivity .
Properties
CAS No. |
302912-66-9 |
|---|---|
Molecular Formula |
C23H16Cl2N2O3 |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H16Cl2N2O3/c1-2-30-23(29)18-11-21(22(28)15-5-9-17(25)10-6-15)27-13-26-19(12-20(18)27)14-3-7-16(24)8-4-14/h3-13H,2H2,1H3 |
InChI Key |
RRWCYHWHJIUFED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzoyl chloride with 4-chloroaniline to form an intermediate, which is then cyclized with ethyl acetoacetate under basic conditions to yield the desired pyrrolo[1,2-c]pyrimidine derivative. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic rings, where nucleophiles replace the chlorine atoms. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex heterocyclic compound featuring a pyrrolo[1,2-c]pyrimidine core fused with chlorobenzoyl and chlorophenyl substituents. The presence of chlorine atoms in its structure may enhance its biological activity and influence its interactions with various biological targets. Pyrrolopyrimidines, compared to single pyrrole and pyrimidine cores, have more diverse and effective pharmacological characteristics as fusion scaffolds .
Potential Applications
This compound has potential applications in:
- Studies on interactions with biological targets Crucial for understanding its mechanism of action. These studies may involve various methods.
- Drug discovery The unique structure and presence of chlorinated aromatic groups may enhance lipophilicity and biological activity compared to similar compounds.
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Similarity |
|---|---|
| Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | 0.85 |
| Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate | 0.80 |
| Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | 0.75 |
Mechanism of Action
The mechanism of action of Ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the desired biological effects, such as apoptosis in cancer cells or reduced inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with modifications at positions 3 and 7 of the pyrrolo[1,2-c]pyrimidine scaffold. Key differences in substituents, molecular properties, and functional outcomes are highlighted below.
Structural Variations and Molecular Properties
Key Observations:
- Electron-Donating vs.
- Halogen Effects : Brominated analogs (e.g., ) exhibit higher molecular weights and lipophilicity than chlorinated derivatives, which may influence bioavailability or binding affinity in biological systems.
- Bulkier Substituents : The biphenylyl group in introduces steric hindrance, which could reduce enzymatic degradation but may also limit membrane permeability.
Fluorescence and Quantum Yield
Ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (a dimethoxy-substituted analog) demonstrated a quantum yield of 55% , attributed to its extended π-conjugated system . In contrast, the target compound’s 4-chlorophenyl/4-chlorobenzoyl groups lack such conjugation, suggesting lower fluorescence efficiency. This highlights the role of methoxy groups in enhancing photophysical properties for sensor applications .
Biological Activity
Ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores its biological activity, synthesis, and potential applications based on existing research.
Structural Characteristics
The compound features a pyrrolo[1,2-c]pyrimidine core, substituted with chlorobenzoyl and chlorophenyl groups. Its molecular formula is with a molecular weight of approximately 358.23 g/mol. The presence of chlorine atoms may enhance its lipophilicity and biological interactions compared to non-chlorinated analogs.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. Specifically, studies have shown effective activity against various strains of bacteria and fungi, with minimum inhibitory concentrations (MIC) reported in the range of 4 to 32 µg/mL for related compounds targeting Mycobacterium tuberculosis (MDR strains) and other pathogens .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Similar heterocyclic compounds have demonstrated significant inhibition of cellular proliferation in various cancer cell lines, including HeLa and A375. For instance, derivatives with similar scaffolds have shown IC50 values as low as 0.36 µM against cyclin-dependent kinases (CDK), which are crucial in cancer progression .
Anti-inflammatory and Antidiabetic Activities
Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects by modulating pathways involved in inflammatory responses. Additionally, some related compounds have shown potential in managing diabetes by influencing glucose metabolism and insulin sensitivity .
Synthesis Pathway
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidine Core : Starting materials are reacted under controlled conditions to form the pyrimidine structure.
- Substitution Reactions : Chlorobenzoyl and chlorophenyl groups are introduced through electrophilic aromatic substitution reactions.
- Purification : The final compound is purified using recrystallization methods to achieve high purity levels necessary for biological testing.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
